Cas no 1396685-52-1 (N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide)

N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutanecarboxamide core linked to an azepane-substituted butynyl moiety. This structure combines a rigid cyclobutane ring with a flexible azepane group, offering unique steric and electronic properties. The alkyne spacer enhances reactivity, making it a versatile intermediate in medicinal chemistry and drug discovery. Its balanced lipophilicity and hydrogen-bonding capabilities suggest potential applications in the design of bioactive molecules, particularly as a scaffold for kinase inhibitors or GPCR-targeted compounds. The compound's modular structure allows for further functionalization, enabling tailored modifications for specific research or therapeutic objectives.
N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide structure
1396685-52-1 structure
商品名:N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide
CAS番号:1396685-52-1
MF:C15H24N2O
メガワット:248.363863945007
CID:6427500
PubChem ID:71792670

N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide
    • CHEMBL4946152
    • 1396685-52-1
    • VU0540038-1
    • N-[4-(azepan-1-yl)but-2-ynyl]cyclobutanecarboxamide
    • AKOS024542762
    • F6244-2221
    • N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
    • インチ: 1S/C15H24N2O/c18-15(14-8-7-9-14)16-10-3-6-13-17-11-4-1-2-5-12-17/h14H,1-2,4-5,7-13H2,(H,16,18)
    • InChIKey: UFORIUNOBGFYRQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCC1)NCC#CCN1CCCCCC1

計算された属性

  • せいみつぶんしりょう: 248.188863393g/mol
  • どういたいしつりょう: 248.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6244-2221-5mg
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
5mg
$103.5 2023-09-09
Life Chemicals
F6244-2221-15mg
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
15mg
$133.5 2023-09-09
Life Chemicals
F6244-2221-40mg
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
40mg
$210.0 2023-09-09
Life Chemicals
F6244-2221-75mg
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
75mg
$312.0 2023-09-09
Life Chemicals
F6244-2221-50mg
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
50mg
$240.0 2023-09-09
Life Chemicals
F6244-2221-100mg
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
100mg
$372.0 2023-09-09
Life Chemicals
F6244-2221-5μmol
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
5μmol
$94.5 2023-09-09
Life Chemicals
F6244-2221-4mg
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
4mg
$99.0 2023-09-09
Life Chemicals
F6244-2221-25mg
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
25mg
$163.5 2023-09-09
Life Chemicals
F6244-2221-2μmol
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
1396685-52-1
2μmol
$85.5 2023-09-09

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N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamideに関する追加情報

Professional Introduction to N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide (CAS No. 1396685-52-1)

N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1396685-52-1, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of both azepane and propargyl groups in its molecular structure suggests a high degree of versatility, making it a subject of intense interest for researchers exploring novel therapeutic agents.

The molecular framework of N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide is characterized by a cyclobutane ring linked to an amide functionality, which is further substituted with an azepane moiety and a propargyl group. This arrangement not only contributes to the compound's structural complexity but also opens up numerous possibilities for interactions with biological targets. The cyclobutane ring, in particular, is known for its rigid conformation, which can be advantageous in optimizing binding affinities and selectivity towards specific enzymes or receptors.

In recent years, there has been a growing interest in the development of molecules that incorporate heterocyclic structures, such as azepane, due to their well-documented biological activities. Azepane derivatives have been shown to exhibit a range of pharmacological effects, including antipsychotic, antihistaminic, and anti-inflammatory properties. The incorporation of an azepane ring into the N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide structure may enhance its potential therapeutic value by modulating specific biological pathways.

The propargyl group present in the molecule adds another layer of complexity and functionality. Propargyl alcohols and their derivatives are frequently employed in medicinal chemistry due to their ability to participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The propargyl group in N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide could serve as a versatile handle for further chemical modifications, enabling the development of analogues with tailored biological properties.

Recent studies have highlighted the importance of understanding the three-dimensional structure of molecules in relation to their biological activity. Computational modeling and molecular dynamics simulations have become indispensable tools in this regard, allowing researchers to predict how a compound might interact with its target protein or receptor. The rigid nature of the cyclobutane ring in N-4-(azepan-1-yl)but-2-yn-1-ylcyclobutanecarboxamide could provide a stable scaffold for such interactions, potentially leading to high-affinity binding.

The amide functionality is another critical aspect of this compound's structure. Amides are common motifs in many bioactive molecules and are known for their ability to form hydrogen bonds, which can be crucial for establishing favorable interactions with biological targets. The amide group in N-4-(azepan-1-yb-butb2ynb1ybnylcyclobubanecarbxbxamide could contribute to its binding affinity by engaging in hydrogen bonding with polar residues on the target protein or receptor.

The synthesis of complex organic molecules like N-b(azepanb1-yb)butb2ynb(b ycyclobubanecarbxbxamide presents significant challenges due to the multiple functional groups and stereocenters involved. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been particularly useful in this context. The synthesis of this compound would likely involve multiple steps, each requiring careful optimization to ensure high yields and purity.

Once synthesized, the next step would be to evaluate the biological activity of N-b(azepanb1-yb)butb2ynb(b ycyclobubanecarbxbxamide. This typically involves testing the compound against various biological targets usingin vitro assays. These assays can provide valuable insights into the compound's potential therapeutic value by measuring its interaction with enzymes, receptors, or other biomolecules relevant to specific disease pathways.

In conclusion, N-b(azepanb1-yb)butb2ynb(b ycyclobubanecarbxbxamide (CAS No. 1396685-52.1) is a structurally complex organic compound with significant potential for further exploration in pharmaceutical chemistry. Its unique combination of functional groups and structural features makes it an intriguing candidate for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like azepane derivatives, compounds such as this one are likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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